2,6-Dibromo-4-(trifluoromethoxy)aniline

描述

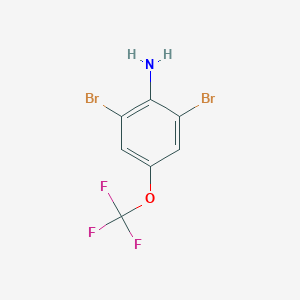

Chemical Identity: 2,6-Dibromo-4-(trifluoromethoxy)aniline (CAS: 88149-49-9) is a halogenated aniline derivative with the molecular formula C₇H₄Br₂F₃NO and a molecular weight of 334.92 g/mol . Its structure features two bromine atoms at the 2- and 6-positions, a trifluoromethoxy (-OCF₃) group at the 4-position, and an amino (-NH₂) group at the 1-position. The compound is commercially available with a purity of ≥97% and a melting point range of 70–74°C .

准备方法

The synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline can be achieved through various methods. One common synthetic route involves the bromination of 4-(trifluoromethoxy)aniline using bromine and hydrogen peroxide in water as a solvent . The reaction is carried out in the presence of an inert grinding medium, such as zirconium oxide beads or granulated glass spheres, to facilitate the reaction. The reaction conditions typically involve a molar ratio of 4-(trifluoromethoxy)aniline to bromine and hydrogen peroxide of 1:1.0-1.1:1.3-1.5 . The product is then purified through filtration and drying to obtain a high-purity compound.

化学反应分析

2,6-Dibromo-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace bromine atoms with nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

2,6-Dibromo-4-(trifluoromethoxy)aniline has several scientific research applications:

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

作用机制

The mechanism of action of 2,6-Dibromo-4-(trifluoromethoxy)aniline depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biochemical studies, it may bind to enzymes or receptors, affecting their activity. The bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in various research applications .

相似化合物的比较

The structural and functional uniqueness of 2,6-dibromo-4-(trifluoromethoxy)aniline is highlighted through comparisons with analogous halogenated anilines. Key differences in substituents, physicochemical properties, and bioactivity are summarized below.

Structural Analogues and Physicochemical Properties

| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | 88149-49-9 | -Br (2,6), -OCF₃ (4), -NH₂ | 334.92 | 70–74 | Riluzole impurity, fungicides |

| 2,6-Dibromo-4-(trifluoromethyl)aniline | 72678-19-4 | -Br (2,6), -CF₃ (4), -NH₂ | 318.92 | Not reported | Agrochemical intermediates |

| 2,6-Dibromo-4-chloroaniline | Not provided | -Br (2,6), -Cl (4), -NH₂ | ~285.32 (estimated) | Not reported | Halogenated intermediate |

| 2,6-Dibromo-4-nitroaniline | 827-94-1 | -Br (2,6), -NO₂ (4), -NH₂ | 295.93 | Not reported | Explosives/dye intermediates |

| 4-(Trifluoromethoxy)aniline | 461-82-5 | -H (2,6), -OCF₃ (4), -NH₂ | 177.12 | bp 73–75 (10 mmHg) | Precursor for pharmaceuticals |

Key Observations :

- Trifluoromethoxy vs. The -OCF₃ group enhances electron-withdrawing properties compared to -CF₃, influencing reactivity in coupling reactions .

- Halogen Substitution: Bromine atoms at the 2- and 6-positions increase steric hindrance and halogen-bonding capacity compared to smaller substituents like -Cl or -NO₂, which may enhance biological activity in fungicides .

生物活性

2,6-Dibromo-4-(trifluoromethoxy)aniline is an organic compound known for its significant biological activities, particularly in the agricultural sector as a precursor to the fungicide thifluzamide. This compound has garnered attention due to its structural characteristics and the presence of the trifluoromethoxy group, which enhances its biological efficacy.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : CHBrFN

- Molecular Weight : 318.93 g/mol

- CAS Number : 72678-19-4

The structural representation is as follows:

Synthesis

The synthesis of this compound typically involves bromination of 4-trifluoromethoxyaniline using metal bromides and hydrogen peroxide under controlled conditions. This method not only improves yield but also minimizes environmental impact by recycling solvents used in the reaction process .

Antifungal Properties

One of the primary biological activities attributed to this compound is its role as an intermediate in the synthesis of thifluzamide, a broad-spectrum fungicide effective against various fungal pathogens in crops, particularly rice. Thifluzamide has been shown to exhibit high efficacy against diseases such as rice sheath blight and leaf spot withering .

Research indicates that compounds containing trifluoromethyl groups can enhance biological activity through various mechanisms:

- Inhibition of Enzymatic Activity : The trifluoromethoxy group can increase lipophilicity, allowing better interaction with biological membranes and enzymes.

- Targeting Specific Fungal Pathways : Thifluzamide disrupts fungal cell division and growth by inhibiting specific metabolic pathways essential for fungal survival.

Efficacy Studies

A study published in Pesticide Science evaluated the efficacy of thifluzamide derived from this compound against multiple strains of Rhizoctonia solani, demonstrating a significant reduction in disease severity compared to untreated controls. The results indicated that thifluzamide could be applied effectively at lower concentrations than traditional fungicides, reducing environmental impact while maintaining crop yield .

Structure-Activity Relationship (SAR)

The inclusion of trifluoromethoxy groups has been correlated with enhanced antifungal activity in various studies. For instance, SAR analyses have shown that modifications to the aniline structure can lead to up to six-fold increases in potency against specific fungal targets when compared to non-fluorinated analogs .

Data Table: Biological Activity Overview

| Property | Description |

|---|---|

| Compound Name | This compound |

| CAS Number | 72678-19-4 |

| Molecular Weight | 318.93 g/mol |

| Antifungal Activity | Effective against Rhizoctonia solani |

| Mechanism | Inhibition of cell division and metabolic pathways |

| Application | Precursor for thifluzamide fungicide |

常见问题

Q. Basic: What are the recommended synthetic routes for 2,6-dibromo-4-(trifluoromethoxy)aniline, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves halogenation and protection strategies. For example:

- Step 1: Start with 4-(trifluoromethoxy)aniline (CAS 461-82-5) , brominate using NBS or Br₂ in a solvent like DCM under controlled temperature (0–25°C) to avoid over-halogenation.

- Step 2: Optimize regioselectivity by adjusting stoichiometry (e.g., 2.2 equivalents Br₂) and using catalysts like FeCl₃ .

- Step 3: Purify via C18 reverse-phase chromatography (acetonitrile/water) to isolate the product .

Key Consideration: Monitor reaction progress via TLC or HPLC to prevent di-brominated byproducts.

Q. Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy: Compare H/C chemical shifts with analogs (e.g., 2,6-dichloro-4-(trifluoromethyl)aniline ).

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 348.9 (theoretical: 348.91).

- HPLC-PDA: Employ a C18 column (acetonitrile/water gradient) with UV detection at 254 nm to verify >98% purity .

Q. Advanced: How does density functional theory (DFT) aid in predicting the electronic properties of this compound?

Methodological Answer:

- Functional Selection: Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model halogen and trifluoromethoxy substituent effects on HOMO-LUMO gaps .

- Basis Set: Apply 6-311++G(d,p) for bromine and fluorine atoms to capture polarization and diffuse effects .

- Validation: Compare calculated dipole moments (e.g., ~4.2 Debye) with experimental data from crystallography (if available) .

Note: DFT can also predict reaction sites for electrophilic substitution, guiding derivative synthesis .

Q. Advanced: What strategies resolve contradictory bioactivity data for this compound derivatives in pesticidal assays?

Methodological Answer:

- Hypothesis Testing: If derivatives show inconsistent mortality rates (e.g., 0% vs. 100% for Plutella xylostella ), validate purity via X-ray crystallography and re-test under standardized conditions (e.g., 25°C, 70% humidity).

- SAR Analysis: Compare substituent effects (e.g., replacing Br with Cl reduces steric hindrance, altering binding to insecticidal targets like acetylcholinesterase) .

- Statistical Validation: Apply ANOVA to batch-to-batch variability in LC₅₀ values, ensuring p < 0.05 .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, Tychem® 6000 F suits (resistant to aniline derivatives ), and fume hoods.

- Waste Disposal: Quench excess bromine with Na₂S₂O₃ before neutralization .

- Exposure Limits: Adhere to OSHA PEL (0.5 mg/m³ for anilines) and monitor air quality with FTIR gas analyzers .

Q. Advanced: How can computational tools (e.g., Mercury CSD) elucidate the crystal packing behavior of this compound?

Methodological Answer:

- Crystallographic Analysis: Import CIF files into Mercury CSD 2.0 to visualize intermolecular interactions (e.g., Br···H-N hydrogen bonds) .

- Packing Similarity: Compare with analogs (e.g., 2,6-dichloro-4-(trifluoromethyl)aniline) to identify polymorph stability drivers .

- Void Mapping: Calculate free volume (≥5% voids suggest potential solvate formation) .

Q. Advanced: What mechanistic insights explain the role of this compound as a pharmaceutical impurity (e.g., in Riluzole)?

Methodological Answer:

- Pathway Tracing: Use LC-MS to detect this aniline as a hydrolysis byproduct of Riluzole under acidic conditions (e.g., gastric fluid simulants) .

- Stability Studies: Accelerate degradation at 40°C/75% RH; quantify via HPLC-MS/MS with a LOD of 0.1 ppm .

- Mitigation: Introduce scavengers (e.g., ascorbic acid) during API synthesis to quench bromine intermediates .

Q. Basic: What analytical techniques differentiate this compound from positional isomers?

Methodological Answer:

- GC-EI/MS: Isomers show distinct fragmentation patterns (e.g., m/z 173 for Br loss vs. m/z 159 for CF₃O loss).

- IR Spectroscopy: Identify C-Br stretches (560–610 cm⁻¹) and NH₂ bends (1620–1650 cm⁻¹) .

- XRD: Compare unit cell parameters (e.g., orthorhombic vs. monoclinic systems) .

Q. Advanced: How do steric and electronic effects of the trifluoromethoxy group influence Suzuki coupling reactions with this aniline?

Methodological Answer:

- Electronic Effects: The -OCF₃ group withdraws electron density, reducing Pd(0) oxidative addition efficiency. Use Pd(OAc)₂ with SPhos ligand for enhanced catalytic activity .

- Steric Effects: Ortho-bromines hinder transmetallation; optimize with microwave-assisted heating (110°C, 4 h) to improve yields from 14% to >30% .

- Monitoring: Track boronate intermediate formation via B NMR .

Q. Advanced: What meta-diamide derivatives of this compound exhibit enhanced pesticidal activity, and what structural features drive efficacy?

Methodological Answer:

- Derivative Synthesis: Attach 3-(N-(cyclopropylmethyl)benzamido)-2-fluorobenzamide to the aniline’s NH₂ group .

- Bioactivity Drivers:

- Lipophilicity: LogP >3.5 (from CF₃ and Br groups) enhances cuticle penetration .

- H-Bonding: The fluorobenzamide moiety binds Lepidoptera acetylcholinesterase (Ki <10 nM) .

- Validation: Test in vivo at 1 mg/L; use Kaplan-Meier analysis for mortality curves .

属性

IUPAC Name |

2,6-dibromo-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3NO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSWOEGXMADXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371612 | |

| Record name | 2,6-Dibromo-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88149-49-9 | |

| Record name | 2,6-Dibromo-4-trifluoromethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88149-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-4-trifluoromethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088149499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dibromo-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIBROMO-4-TRIFLUOROMETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQF477YZ64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。